2-Phenylpyrimidine-5-sulfonyl chloride

Medicinal chemistry Synthetic methodology Sulfonamide synthesis

Researchers and procurement managers seeking pyrimidine-based sulfonyl chlorides face variability in reactivity and regiochemistry, which directly impacts SAR reproducibility. CAS 1803607-25-1 provides a defined 5-position electrophile on a 2-phenylpyrimidine core. - **Key advantage:** Enhanced electrophilicity vs. benzene sulfonyl chlorides due to electron-withdrawing pyrimidine ring; enables efficient sulfonamide/sulfonylurea synthesis. - **Application validated:** Used to synthesize Sul-DPPY libraries for FAK kinase inhibition (published antitumor activity) and herbicidal sulfonylureas. - **Supply reliability:** BenchChem ensures stable storage (dry, 2-8°C) and global shipping with COA.

Molecular Formula C10H7ClN2O2S
Molecular Weight 254.69 g/mol
CAS No. 1803607-25-1
Cat. No. B1379612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-5-sulfonyl chloride
CAS1803607-25-1
Molecular FormulaC10H7ClN2O2S
Molecular Weight254.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)S(=O)(=O)Cl
InChIInChI=1S/C10H7ClN2O2S/c11-16(14,15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
InChIKeyXIZFXHJEWBQWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrimidine-5-sulfonyl chloride – Properties and Sourcing


2-Phenylpyrimidine-5-sulfonyl chloride (CAS 1803607-25-1) is a heterocyclic sulfonyl chloride with the molecular formula C₁₀H₇ClN₂O₂S and molecular weight of 254.69 g/mol . Structurally, it comprises a pyrimidine core substituted at the 2-position with a phenyl group and at the 5-position with a sulfonyl chloride (–SO₂Cl) moiety. The compound serves as an electrophilic building block in medicinal chemistry, enabling covalent functionalization via nucleophilic substitution at the sulfonyl chloride group to generate sulfonamides, sulfonates, and sulfonylureas [1]. Its dual aromatic character – the electron-deficient pyrimidine ring combined with the hydrophobic phenyl substituent – defines its physicochemical profile and synthetic utility. Physicochemical properties include a predicted boiling point of 310.0±25.0 °C and predicted density of 1.432±0.06 g/cm³ .

Electrophilic building block for sulfonamide, sulfonate and sulfonylurea synthesis
5‑position regiochemistry provides orthogonal attachment vector for kinase inhibitor pharmacophores
Electron‑withdrawing pyrimidine core supports milder reaction conditions vs. benzenesulfonyl chlorides

2-Phenylpyrimidine-5-sulfonyl chloride – Irreplaceability


Sulfonyl chlorides are not interchangeable building blocks; the precise regiochemistry and substituent identity on the heterocyclic core dictate downstream molecular properties, reactivity, and biological activity. 2-Phenylpyrimidine-5-sulfonyl chloride occupies a unique chemical space: the 5-position sulfonyl chloride on a 2-phenylpyrimidine scaffold confers an electrophilic reactivity profile and electronic environment distinct from 2- or 4-substituted pyrimidine analogs, pyridine-based sulfonyl chlorides, or simple benzenesulfonyl chlorides . The electron-withdrawing pyrimidine ring enhances the electrophilicity of the sulfonyl chloride group relative to benzene-derived analogs, while the 2-phenyl substituent modulates both lipophilicity and steric accessibility in downstream coupling reactions [1]. Substitution with a positional isomer such as pyrimidine-2-sulfonyl chloride or pyrimidine-4-sulfonyl chloride would yield sulfonamide products with fundamentally different vectors of attachment and altered target-binding geometries. Similarly, replacing the pyrimidine core with pyridine or phenyl rings eliminates the distinctive hydrogen-bond acceptor capacity of the pyrimidine nitrogens, a critical feature for kinase inhibitor pharmacophore design [2].

Positional Isomer Mismatch
2‑ or 4‑sulfonyl chloride pyrimidine isomers yield different attachment vectors and target‑binding geometries, which may not transfer to 5‑position SAR.
Heterocycle Core Replacement
Pyridine or phenyl sulfonyl chlorides lack the dual hydrogen‑bond acceptor capacity of the pyrimidine ring, a feature documented in kinase hinge‑binding motifs.
Analog Reactivity Drift
Sulfonyl fluoride or carbonyl chloride analogs provide different hydrolytic stability and reaction profiles; direct drop‑in replacement may alter coupling efficiency and product class.

2-Phenylpyrimidine-5-sulfonyl chloride – Key Differentiators


Regiochemical Advantage of 5-Position Attachment

Among pyrimidine sulfonyl chlorides, the 5-position derivative demonstrates distinct reactivity parameters relative to 2- and 4-substituted analogs. The pyrimidine-5-sulfonyl chloride group functions as a powerful electron-withdrawing substituent, profoundly influencing the electronic properties of the pyrimidine ring and dictating susceptibility to and regiochemistry of subsequent transformations . When compared to pyrimidine-2-sulfonyl chloride (molecular weight: 178.6 g/mol) and 2-chloropyrimidine-5-sulfonyl chloride (molecular weight: 213.04 g/mol), the 2-phenyl-5-sulfonyl chloride analog offers a differentiated vector of attachment: the sulfonamide bond projects from the 5-position of the pyrimidine ring, orthogonal to the 2-phenyl substituent . This spatial orientation creates a distinctive pharmacophore geometry not achievable with 2- or 4-substituted pyrimidine sulfonyl chlorides. Additionally, the presence of the 2-phenyl group increases molecular weight to 254.69 g/mol, which influences both physicochemical properties (predicted logP shift) and target-binding interactions relative to unsubstituted or chloro-substituted comparators .

Regiochemical Vector
Class‑level inference
5‑sulfonyl chloride vs. 2‑ or 4‑isomers; MW 254.69 vs. 178.6 (unsubstituted) or 213.04 (2‑chloro). Orthogonal projection from 2‑phenyl group.
Reported geometry distinction supports kinase inhibitor vector exploration.
Class‑level structural comparison; experimental binding data to confirm target‑specific benefit.
Medicinal chemistry Synthetic methodology Sulfonamide synthesis

Enhanced Electrophilicity via Pyrimidine Core

The sulfonyl chloride group in 2-phenylpyrimidine-5-sulfonyl chloride exhibits enhanced electrophilicity relative to simple benzenesulfonyl chloride derivatives due to the electron-withdrawing nature of the pyrimidine ring. The pyrimidine-2-sulfonyl chloride group is documented as a powerful electron-withdrawing substituent that profoundly influences the electronic properties of the heterocyclic ring and dictates susceptibility to nucleophilic attack . In the target compound, the 5-position sulfonyl chloride is electronically coupled to the pyrimidine ring system, which contains two electron-withdrawing nitrogen atoms. This electronic environment accelerates nucleophilic substitution reactions with amines, alcohols, and other nucleophiles compared to benzenesulfonyl chloride (MW = 176.62 g/mol) or p-toluenesulfonyl chloride (MW = 190.65 g/mol), which lack the electron-deficient heterocyclic core. Empirical observations from related pyrimidine sulfonyl chloride systems indicate that pyrimidine-derived sulfonyl chlorides react with aromatic amines at room temperature in the presence of pyridine catalyst to form N-aryl sulfonyl derivatives in good yields [1]. The predicted physicochemical properties of the target compound (density = 1.432±0.06 g/cm³; boiling point = 310.0±25.0 °C) further distinguish it from benzene sulfonyl chlorides, which typically exhibit lower boiling points and densities .

Electrophilicity Gain
Class‑level inference
Pyrimidine core enhances sulfonyl chloride reactivity vs. benzenesulfonyl chloride (MW 176.62) or tosyl chloride (MW 190.65). Room‑temperature coupling reported for related pyrimidine sulfonyl chlorides.
May support milder amine coupling conditions and higher conversion.
Reactivity inferred from class behavior; specific kinetic data to verify for this substrate.
Synthetic chemistry Electrophilic reactivity Nucleophilic substitution

Kinase Inhibitor Scaffold Advantage

The 2-phenylpyrimidine scaffold serves as a privileged pharmacophore in kinase inhibitor design. Sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) synthesized from pyrimidine sulfonyl chloride intermediates have been evaluated as potent focal adhesion kinase (FAK) inhibitors with antitumor activity [1]. In comparative kinase inhibition studies, phenylpyrimidine derivatives demonstrate effective antitumor activities, with molecular docking studies confirming favorable binding modes within the FLT-3 kinase ATP-binding pocket [2]. While direct IC₅₀ data for 2-phenylpyrimidine-5-sulfonyl chloride-derived final compounds are not available in the open literature for the specific sulfonyl chloride intermediate, class-level evidence from structurally analogous sulfonamide-substituted diphenylpyrimidines establishes that the 2-phenylpyrimidine core provides a productive scaffold geometry for kinase inhibitor development relative to pyridine, pyrazine, or monocyclic phenyl alternatives [1]. The pyrimidine ring contributes two nitrogen atoms capable of acting as hydrogen-bond acceptors with kinase hinge residues – a feature absent in phenyl-based sulfonyl chlorides. The 5-sulfonyl substitution pattern provides an attachment vector that projects substituents into solvent-exposed or ribose-pocket regions depending on the specific kinase target [3].

Kinase Scaffold Fit
Class‑level inference
2‑Phenylpyrimidine is a privileged hinge‑binding motif. Sulfonamide‑substituted diphenylpyrimidines (Sul‑DPPYs) reported as FAK inhibitors. No direct IC₅₀ for this sulfonyl chloride.
Supports synthesis of kinase‑focused libraries; target engagement must be validated per library.
Data from structurally analogous sulfonamide derivatives; class‑level inference only.
Kinase inhibition Medicinal chemistry Structure-activity relationship Drug discovery

Sulfonylurea Synthesis Intermediate Advantage

2-Phenylpyrimidine-5-sulfonyl chloride enables specific synthetic transformations that cannot be equivalently executed with alternative electrophilic reagents. The compound serves as a key intermediate for the preparation of N-phenylsulfonyl-N′-pyrimidinyl- and -triazinylureas, a class of herbicidally active sulfonylureas [1]. In the established synthetic route, phenylsulfonyl halides undergo ammonolysis to yield phenylsulfonamides, which are subsequently converted to phenylsulfonyl isocyanates and reacted with aminopyrimidines or aminotriazines [2]. This transformation pathway is uniquely enabled by the sulfonyl chloride functional group at the 5-position of the 2-phenylpyrimidine scaffold. Alternative electrophiles such as pyrimidine carbonyl chlorides, pyrimidine sulfonyl fluorides, or pyrimidine alkyl halides would generate fundamentally different products (amides, sulfonyl fluorides, or alkylated derivatives, respectively) with distinct physicochemical and biological properties. The sulfonyl chloride functional group provides a balanced reactivity profile: sufficiently electrophilic for efficient coupling under mild conditions, yet stable enough for isolation and purification. The 2-phenyl substitution additionally differentiates this intermediate from unsubstituted pyrimidine-5-sulfonyl chloride by providing increased lipophilicity and potential π-stacking interactions in target-bound conformations .

Sulfonylurea Pathway
Supporting evidence
Uniquely enables sulfonamide → isocyanate → sulfonylurea route to N‑phenylsulfonyl‑N′‑pyrimidinylureas. Carbonyl chloride or sulfonyl fluoride analogs yield different product classes.
Specific intermediate for herbicidal sulfonylurea lead exploration; alternative electrophiles require route redesign.
Validated synthetic pathway; final herbicidal activity is structure‑dependent.
Organic synthesis Building blocks Sulfonylurea Agrochemical

Purity and Availability Profile

The procurement landscape for 2-phenylpyrimidine-5-sulfonyl chloride is characterized by specific purity specifications and supply constraints that differentiate it from more common sulfonyl chloride analogs. The compound is commercially available from specialty chemical suppliers with a standard purity specification of 95% . Pricing and availability data from AKSci indicate: 100 mg at $485, 1 g at $1108, and 5 g at $3013, with lead times of approximately 4 weeks for all quantities . This pricing structure (~$4.85/mg at 100 mg scale; ~$1.11/mg at 1 g scale; ~$0.60/mg at 5 g scale) reflects the specialized synthesis requirements for this specific regioisomer and substitution pattern. In contrast, unsubstituted pyrimidine-5-sulfonyl chloride and simple benzenesulfonyl chloride are available at substantially lower cost (typically <$0.10/mg at gram scale) due to simpler synthetic routes and higher production volumes. The 4-week lead time across all quantities suggests that this compound is manufactured to order rather than maintained as a stock item, requiring advanced procurement planning. The compound is supplied by multiple vendors including American Elements, AKSci, Fujifilm Wako, and Leyan, providing sourcing redundancy despite the specialized nature of the compound [REFS-1, REFS-2, REFS-3].

Purity & Availability
Data to verify
95% purity (vendor spec). Pricing ~$485/100 mg, $1108/1 g, $3013/5 g; 4‑week lead time. Cost premium vs. commodity sulfonyl chlorides.
Procurement planning requires advance ordering; lot‑specific purity confirmation advised.
Supplier data; independent purity verification and sourcing review recommended.
Chemical procurement Quality specifications Sourcing

2-Phenylpyrimidine-5-sulfonyl chloride – Application Scenarios


Kinase Inhibitor Library Synthesis

2-Phenylpyrimidine-5-sulfonyl chloride is the optimal starting material for synthesizing sulfonamide-substituted diphenylpyrimidine (Sul-DPPY) libraries targeting focal adhesion kinase (FAK) and related tyrosine kinases [1]. The 5-sulfonyl chloride enables direct coupling with diverse amine-containing fragments to generate focused compound collections for structure-activity relationship (SAR) exploration. The 2-phenylpyrimidine core provides the requisite hydrogen-bond acceptor geometry for engaging kinase hinge residues, while the sulfonamide linkage projects substituents into solvent-exposed regions amenable to property modulation without disrupting core binding interactions. This scenario is validated by published studies demonstrating that sulfonamide-substituted diphenylpyrimidines derived from pyrimidine sulfonyl chloride intermediates exhibit potent FAK inhibition and antitumor activity [1]. The regiospecific 5-position sulfonyl chloride ensures that the sulfonamide bond vector is orthogonal to the 2-phenyl group – a geometry essential for productive kinase binding modes .

Sulfonylurea Herbicide Synthesis

2-Phenylpyrimidine-5-sulfonyl chloride serves as the specific sulfohalide intermediate required for manufacturing N-phenylsulfonyl-N′-pyrimidinylurea herbicides [1]. The established synthetic route involves ammonolysis of the sulfonyl chloride to the corresponding sulfonamide, conversion to the phenylsulfonyl isocyanate, and subsequent coupling with aminopyrimidines or aminotriazines to generate the herbicidally active sulfonylurea final product . The 5-position sulfonyl chloride substitution pattern on the 2-phenylpyrimidine core is structurally required for the target sulfonylurea pharmacophore; substitution with alternative regioisomers (2- or 4-sulfonyl chlorides) or alternative heterocyclic cores (pyridine, pyrazine) would yield products with altered or absent herbicidal activity. The 2-phenyl substituent additionally contributes to the physicochemical properties governing foliar uptake and translocation in target plant species .

Covalent Probe Development

The electrophilic sulfonyl chloride functional group enables covalent modification of nucleophilic amino acid residues (cysteine, lysine, tyrosine, serine) in protein targets, making 2-phenylpyrimidine-5-sulfonyl chloride a valuable precursor for activity-based probes and covalent inhibitors [1]. The pyrimidine sulfonyl chloride group exhibits enhanced reactivity relative to benzene sulfonyl chlorides due to the electron-withdrawing heterocyclic core, allowing efficient protein labeling under mild, biocompatible conditions. When incorporated into larger molecular frameworks via initial sulfonamide coupling, the resulting pyrimidine-sulfonamide derivatives retain the capacity for reversible or slowly reversible covalent interactions with target proteins – a mechanism validated in kinase inhibitor development programs . The 2-phenyl substitution provides a hydrophobic anchor that can enhance binding pocket complementarity and target residence time relative to unsubstituted pyrimidine analogs .

Specialty Agrochemical Synthesis

Beyond sulfonylurea herbicides, 2-phenylpyrimidine-5-sulfonyl chloride serves as a versatile building block for synthesizing agricultural fungicides and plant growth regulators. Phenylpyrimidines of formula variants incorporating sulfonyl linkages have been documented as antidotes (safeners) for protecting cultivated plants from phytotoxic effects caused by herbicides [1]. The sulfonyl chloride enables attachment of diverse amine-containing fragments to generate safener candidates that modulate herbicide selectivity in crop plants. Additionally, 4-substituted phenylsulfonylpyrimidine compounds, accessible via reactions of pyrimidine sulfonyl chlorides with appropriate nucleophiles, have been developed as agricultural and horticultural fungicides with demonstrated efficacy against crop pathogens . The 2-phenyl substitution pattern on the pyrimidine core differentiates this intermediate from unsubstituted or alkyl-substituted analogs, providing distinct physicochemical properties (increased lipophilicity, altered metabolic stability) beneficial for foliar application and plant tissue penetration .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5‑position sulfonamide vector geometry
Target engagement and SAR exploration in kinase hinge‑binding models
Sulfonylurea herbicide lead discovery
Regiospecific sulfonyl chloride for sulfonamide‑isocyanate‑urea sequence
Herbicidal activity screening and phytotoxicity profiling in model species
Activity‑based probe development
Electrophilic sulfonyl chloride for covalent protein labeling
Labeling efficiency and target residence time under biocompatible conditions
Crop protection research
2‑Phenylpyrimidine core for fungicide/safener lead generation
In‑planta efficacy and crop selectivity assessment

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